molecular formula C16H19N5O B604958 2OH-Bnpp1

2OH-Bnpp1

Cat. No.: B604958
M. Wt: 297.35 g/mol
InChI Key: LWLCFWPPMNPMOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2OH-BNPP1 involves several steps:

    Conversion of 2-hydroxyphenylacetic acid to benzyl-protected acyl chloride: .

    Condensation with malononitrile: to form an intermediate compound.

    Methylation of the enol form: of the intermediate using dimethyl sulfate.

    Reaction with tert-butyl hydrazine: to construct the pyrazole ring.

    Formation of the pyrimidine ring: through reaction with formamide.

    Debenzylation: to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented. the synthetic route described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2OH-BNPP1 primarily undergoes:

    Substitution reactions: Involving the replacement of functional groups.

    Oxidation and reduction reactions: Affecting the oxidation state of the molecule.

Common Reagents and Conditions

Major Products

The major product formed from these reactions is this compound itself, with intermediate compounds being formed at each step of the synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique in its specific inhibition of the Bub1 kinase and its ability to disrupt the TGFβ signaling pathway. it is less effective in cell-based assays compared to BAY-320 and BAY-524, highlighting the need for improved inhibitors .

Biological Activity

2OH-BNPP1 is a small-molecule compound that has garnered attention for its potential role as an inhibitor of the Bub1 kinase, which is implicated in mitotic processes and the spindle assembly checkpoint (SAC). This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological contexts, and implications for cancer research.

Bub1 is a serine/threonine kinase that plays a crucial role in ensuring proper chromosome alignment during cell division. It phosphorylates Histone 2A at threonine 120 (H2ApT120), which is essential for recruiting other proteins involved in the SAC. The inhibition of Bub1 activity can lead to errors in chromosome segregation, contributing to aneuploidy and cancer progression.

Key Findings:

  • This compound has been shown to inhibit the kinase activity of Bub1, as evidenced by reduced phosphorylation of H2A in vitro .
  • However, studies indicate that while this compound effectively inhibits Bub1 in vitro, it may not be as effective in cellular contexts (in cellulo) compared to other inhibitors like BAY-320 .

In Vitro Studies

In vitro assays have demonstrated that this compound can inhibit Bub1's phosphorylation of H2A. The half-maximal inhibitory concentration (IC50) for this compound was reported to be approximately 0.25 µM, indicating its potency as a Bub1 inhibitor under controlled conditions .

CompoundIC50 (µM)Notes
This compound0.25Effective in vitro but less so in cells
BAY-3200.60Effective both in vitro and in cells

Cellular Assays

In cellular assays, the effectiveness of this compound was less pronounced. For example, when tested on various cancer cell lines, treatment with 10 µM of this compound did not significantly affect colony formation, suggesting limited efficacy in disrupting cellular functions related to Bub1 activity . In contrast, BAY-320 demonstrated a substantial reduction in colony formation under similar conditions.

Case Studies

Several studies have highlighted the implications of using this compound in cancer research:

  • Lung Cancer Xenografts : In experiments involving lung cancer xenografts, treatment with this compound resulted in decreased levels of phosphorylated H2A, suggesting potential therapeutic applications .
  • Comparative Analysis : A comparative study between BAY-320 and this compound revealed that while both compounds inhibit Bub1 kinase activity, BAY-320 was more effective in cellular environments due to its ability to inhibit endogenous Bub1-mediated processes .

Implications for Cancer Therapy

The role of Bub1 and its inhibitors like this compound is critical in understanding cancer biology. Given that aberrant Bub1 activity is associated with various cancers, targeting this pathway could offer therapeutic benefits. However, the limited efficacy of this compound in cellular systems raises questions about its practical application as a therapeutic agent.

Properties

IUPAC Name

2-[(4-amino-1-tert-butylpyrazolo[3,4-d]pyrimidin-3-yl)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O/c1-16(2,3)21-15-13(14(17)18-9-19-15)11(20-21)8-10-6-4-5-7-12(10)22/h4-7,9,22H,8H2,1-3H3,(H2,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWLCFWPPMNPMOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=NC=NC(=C2C(=N1)CC3=CC=CC=C3O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the mechanism of action of 2OH-BNPP1?

A1: this compound is a small molecule inhibitor that targets the kinase activity of Budding Uninhibited by Benzimidazoles-1 (BUB1) [, ]. While the precise binding site and mechanism remain to be fully elucidated, studies suggest that this compound directly inhibits BUB1's ability to phosphorylate its substrates, including Histone 2A and components of the TGF-β signaling pathway [, , ]. This inhibition leads to downstream effects on chromosome alignment, cell cycle progression, and TGF-β signaling [, , ].

Q2: How effective is this compound at inhibiting BUB1 in cells?

A2: Research suggests that the effectiveness of this compound as a BUB1 inhibitor in vivo might be limited. While it displays in vitro inhibition of BUB1, studies utilizing a cell-based assay designed to specifically measure BUB1 inhibition showed that this compound failed to inhibit the ectopic H2ApT120 signal generated by the BUB1 kinase region []. Additionally, this compound was unable to inhibit endogenous Bub1-mediated Sgo1 localization []. These findings suggest that this compound may not effectively inhibit BUB1 in a cellular context.

Q3: What is the impact of this compound on the TGF-β signaling pathway?

A4: this compound has been shown to inhibit TGF-β signaling in several studies [, , ]. Research suggests that BUB1 interacts with TGF-β receptor subunits, promoting their heterodimerization and downstream signaling []. By inhibiting BUB1's kinase activity, this compound disrupts this interaction, leading to reduced SMAD2/3 phosphorylation, impaired TGF-β-mediated transcription, and ultimately, suppression of TGF-β-driven cellular responses like epithelial-mesenchymal transition (EMT) and cell migration [, ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.